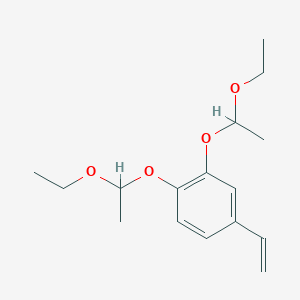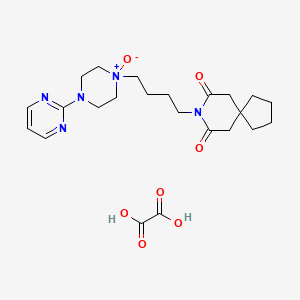
Buspirone n-oxide oxalate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of buspirone n-oxide oxalate salt involves the oxidation of buspirone. The synthetic route typically includes the reaction of buspirone with an oxidizing agent under controlled conditions to form the n-oxide derivative. The resulting product is then reacted with oxalic acid to form the oxalate salt . Industrial production methods may involve large-scale oxidation reactions followed by crystallization and purification processes to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Buspirone n-oxide oxalate salt undergoes various chemical reactions, including:
Oxidation: The initial formation of the n-oxide derivative from buspirone involves oxidation.
Reduction: The n-oxide group can be reduced back to the parent buspirone under specific conditions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Buspirone n-oxide oxalate salt has several scientific research applications:
Wirkmechanismus
The mechanism of action of buspirone n-oxide oxalate salt involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT1A receptor, which helps in modulating the levels of serotonin, a neurotransmitter associated with mood regulation . This interaction leads to anxiolytic effects, making it useful in the treatment of anxiety disorders . The compound may also influence other neurotransmitter systems, including dopamine and norepinephrine pathways .
Vergleich Mit ähnlichen Verbindungen
Buspirone n-oxide oxalate salt is unique compared to other similar compounds due to its specific chemical structure and pharmacological profile. Similar compounds include:
Buspirone: The parent compound, primarily used as an anxiolytic agent.
8-Hydroxybuspirone: Another metabolite of buspirone with different pharmacological properties.
1-(2-Pyrimidinyl)piperazine: A metabolite that also interacts with serotonin receptors but has distinct effects. The uniqueness of this compound lies in its specific interaction with serotonin receptors and its potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H33N5O7 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
oxalic acid;8-[4-(1-oxido-4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H31N5O3.C2H2O4/c27-18-16-21(6-1-2-7-21)17-19(28)25(18)10-3-4-13-26(29)14-11-24(12-15-26)20-22-8-5-9-23-20;3-1(4)2(5)6/h5,8-9H,1-4,6-7,10-17H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
KRIPUUPMTUDFTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[N+]3(CCN(CC3)C4=NC=CC=N4)[O-].C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


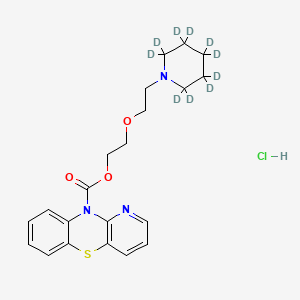
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
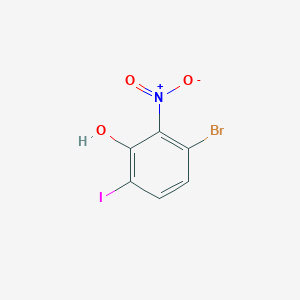

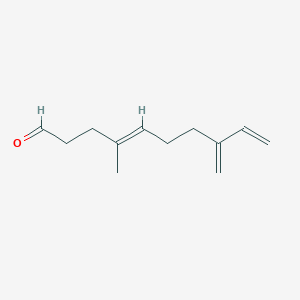


![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)
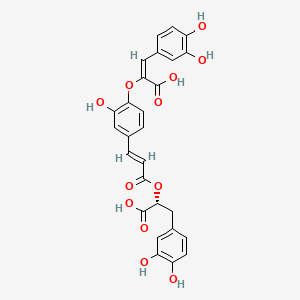
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)
